1,3-Difluoro-2-propanol (CAS: 453-13-4) is a symmetrically fluorinated C3 alcohol. It functions as a specialized polar, hydrogen-bond-donating solvent and a critical synthetic precursor for other fluorinated compounds. [REFS-1, REFS-2] Its defining physical characteristics include a liquid state at room temperature, a density of 1.24 g/mL, and a boiling point of 54-55 °C at reduced pressure (34 mmHg), which distinguishes its handling and processing parameters from non-fluorinated or other halogenated analogs.
Direct substitution of 1,3-Difluoro-2-propanol with common analogs like 2-propanol or 1,3-dichloro-2-propanol is impractical for most applications. The significant difference in boiling points (1,3-dichloro-2-propanol at 174.3 °C vs. 2-propanol at 82.5 °C) dictates distinct process conditions for solvent removal and reaction temperature control. [1] Furthermore, the high electronegativity and stability of the C-F bond, compared to the C-Cl or C-H bond, imparts unique electrochemical stability and reactivity pathways. [2] This makes it a structurally necessary precursor for specific fluorinated targets and a functionally distinct component in electrochemical systems where halogen-specific interactions at electrode interfaces are critical. [3]
1,3-Difluoro-2-propanol occupies a distinct volatility range compared to its common structural analogs. Its boiling point is significantly lower than that of 1,3-dichloro-2-propanol, facilitating easier removal in purification or formulation steps. [REFS-1, REFS-2] Conversely, it is substantially less volatile than non-halogenated 2-propanol, offering improved handling safety, reduced evaporative loss, and more stable process temperatures in open or semi-open systems.
| Evidence Dimension | Boiling Point (at 760 mmHg / atmospheric pressure) |
| Target Compound Data | ~133 °C (extrapolated from 54-55 °C at 34 mmHg) |
| Comparator Or Baseline | 1,3-Dichloro-2-propanol: 174.3 °C [<a href="https://www.ncbi.nlm.nih.gov/books/NBK304415/" target="_blank">1</a>] 2-Propanol: 82.5 °C |
| Quantified Difference | Approx. 41 °C lower than 1,3-dichloro-2-propanol; Approx. 50 °C higher than 2-propanol. |
| Conditions | Standard atmospheric pressure (760 mmHg). |
This intermediate volatility provides a unique process window, balancing ease of removal with handling stability, a critical factor in scaling up syntheses and formulations.
While direct electrochemical data for 1,3-difluoro-2-propanol is limited, fluorinated alcohols as a class exhibit significantly higher anodic stability compared to non-fluorinated counterparts. For instance, the highly fluorinated analog 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) demonstrates an electrochemical stability window (ESW) of approximately 5.9 V vs Li/Li+. [1] This is substantially wider than that of conventional carbonate-based electrolytes, which typically decompose above 4.3 V. [2] The presence of two electron-withdrawing fluorine atoms in 1,3-difluoro-2-propanol suggests it offers a meaningful stability enhancement over non-fluorinated alcohols, enabling its use as a co-solvent or additive in electrolyte systems for next-generation high-voltage cathodes.
| Evidence Dimension | Anodic Stability Limit vs Li/Li+ |
| Target Compound Data | Not directly measured; inferred to be >4.5 V based on fluoroalcohol class properties. |
| Comparator Or Baseline | Benchmark Fluoroalcohol (HFIP): ~5.9 V [<a href="https://iopscience.iop.org/article/10.1149/2.0161708jes" target="_blank">1</a>] Standard Carbonate Electrolytes: ~4.3 V [<a href="https://www.nature.com/articles/nature15707" target="_blank">2</a>] |
| Quantified Difference | Benchmark fluoroalcohols show a >1.6 V improvement in stability over standard electrolytes. |
| Conditions | Linear sweep voltammetry (LSV) on a glassy carbon electrode. |
For researchers developing batteries with high-voltage cathodes (>4.5V), this compound offers a potential path to electrolyte stability where standard solvents fail, making it a critical material for advanced energy storage research.
1,3-Difluoro-2-propanol is a direct and necessary precursor for the synthesis of 1,3-difluoroacetone, a valuable building block for constructing more complex fluorinated molecules. [REFS-1, REFS-2] Alternative starting materials, such as 1,3-dichloro-2-propanol or 2-propanol, would yield fundamentally different products (1,3-dichloroacetone or acetone, respectively) under similar oxidative conditions. The use of 1,3-difluoro-2-propanol is not a matter of yield optimization but of structural necessity to achieve the target F-C-CO-C-F motif.
| Evidence Dimension | Synthetic Product from Oxidation |
| Target Compound Data | 1,3-Difluoroacetone |
| Comparator Or Baseline | 1,3-Dichloro-2-propanol yields 1,3-Dichloroacetone |
| Quantified Difference | Qualitative (different molecular product) |
| Conditions | Standard oxidation reaction conditions. |
Procurement of this specific compound is non-negotiable for synthetic routes requiring 1,3-difluoroacetone or its derivatives, as no common analog can produce the correct chemical structure.
As a stabilizing co-solvent or additive to improve the anodic stability of carbonate-based electrolytes, enabling research on and development of high-energy-density cathodes such as Li-rich NMC (Lithium Nickel Manganese Cobalt Oxide) materials. [1]
As the required starting material for the oxidation to 1,3-difluoroacetone, which is subsequently used in the synthesis of fluorinated pharmaceuticals, agrochemicals, and materials where the difluoroketone moiety is essential for biological activity or performance. [2]
For processes requiring a polar, hydrogen-bonding solvent with a boiling point higher than common alcohols like IPA or ethanol but lower than glycols or dichlorinated analogs, providing a unique balance of solvency, reaction temperature control, and ease of removal. [3]
Flammable;Irritant